Ethyl 2-isothiocyanato-3-methylbutanoate

Descripción

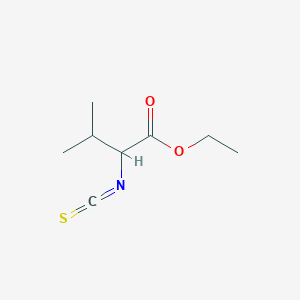

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

26349-76-8 |

|---|---|

Fórmula molecular |

C8H13NO2S |

Peso molecular |

187.26 g/mol |

Nombre IUPAC |

ethyl (2S)-2-isothiocyanato-3-methylbutanoate |

InChI |

InChI=1S/C8H13NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h6-7H,4H2,1-3H3/t7-/m0/s1 |

Clave InChI |

MWCPMVGNNCNZPM-ZETCQYMHSA-N |

SMILES |

CCOC(=O)C(C(C)C)N=C=S |

SMILES isomérico |

CCOC(=O)[C@H](C(C)C)N=C=S |

SMILES canónico |

CCOC(=O)C(C(C)C)N=C=S |

Otros números CAS |

26349-76-8 |

Origen del producto |

United States |

Advanced Synthetic Strategies for Ethyl 2 Isothiocyanato 3 Methylbutanoate and Its Analogs

Precursor Synthesis: Preparation of Ethyl 2-amino-3-methylbutanoate

The immediate precursor to Ethyl 2-isothiocyanato-3-methylbutanoate is the corresponding α-amino ester, Ethyl 2-amino-3-methylbutanoate, commonly known as ethyl L-valinate or L-valine ethyl ester. researchgate.netnih.gov A foundational and widely used method for its preparation is the Fischer esterification of the parent amino acid, L-valine. researchgate.netchegg.com This acid-catalyzed reaction involves treating L-valine with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, and typically heating the mixture to reflux. operachem.commasterorganicchemistry.com The equilibrium-driven process is often pushed toward the product by using a large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.com Following the reaction, a standard workup involves neutralization and extraction to isolate the desired ethyl ester. operachem.com

Stereoselective Approaches to α-Amino Esters

Maintaining the stereochemical purity of the α-carbon is paramount, as the biological activity of the final isothiocyanate product is often dependent on its specific stereoisomer. Several stereoselective strategies are employed to produce enantiomerically pure α-amino esters like ethyl valinate.

One prominent method is enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases or proteases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For instance, lipases can selectively hydrolyze the L-enantiomer of a racemic amino acid ester, allowing for the separation of the unreacted D-ester from the hydrolyzed L-amino acid. nih.govcapes.gov.br This approach is valued for its high enantioselectivity under mild reaction conditions. researchgate.net Dynamic kinetic resolution (DKR) further enhances this process by combining the enzymatic resolution with an in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired chiral product. researchgate.netrsc.org

Other advanced methods focus on the asymmetric synthesis of the amino acid backbone itself. These include:

Catalytic Asymmetric Alkylation: Chiral phase-transfer catalysts or metal complexes can be used to alkylate glycine-derived iminoesters in a highly enantioselective manner. nih.gov

Biocatalytic Reductive Amination: Imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-ketoesters to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov

Auxiliary-Based Methods: Chiral auxiliaries, such as those derived from camphor, can be attached to a glycine (B1666218) enolate equivalent, directing subsequent alkylation to form the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid. researchgate.net

These methods provide robust pathways to access the chiral α-amino ester precursor with the high degree of enantiomeric purity necessary for subsequent transformations.

Isothiocyanation Methodologies: Conversion of Amines to Isothiocyanates

The conversion of the primary amino group of Ethyl 2-amino-3-methylbutanoate to the isothiocyanate functionality is the key transformation. Methodologies have evolved from using highly toxic reagents to more efficient and safer one-pot procedures.

Thiophosgene-Mediated Reactions

The classic method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). mdpi.comwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com Thiophosgene is a highly reactive electrophile that readily reacts with the nucleophilic amine. sciencemadness.org

Despite its effectiveness, the high toxicity, volatility, and moisture sensitivity of thiophosgene have driven the development of alternative methods. mdpi.comwikipedia.org Its use requires stringent safety precautions, and it is often replaced by safer thiocarbonyl transfer reagents or different synthetic strategies entirely. mdpi.com

Carbon Disulfide/Desulfurization Reagent Systems (e.g., Na₂S₂O₈, DMT/NMM/TsO⁻)

Modern approaches frequently utilize carbon disulfide (CS₂) as the thiocarbonyl source in a two-step, one-pot process. The amine first reacts with CS₂ in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. researchgate.netchemrxiv.org

Sodium Persulfate (Na₂S₂O₈): This system provides a green and practical method for synthesizing isothiocyanates. rsc.org The desulfurization is mediated by sodium persulfate in an aqueous medium. rsc.org This procedure is noted for its tolerance of a wide range of functional groups and can be applied to the synthesis of chiral isothiocyanates from their corresponding amines. researchgate.netrsc.org

DMT/NMM/TsO⁻ System: A particularly efficient and mild desulfurizing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comresearchgate.net This reagent has been successfully used to convert dithiocarbamates derived from amino acid esters into isothiocyanates in good to excellent yields. researchgate.net The reaction proceeds smoothly at room temperature, offering a significant advantage over methods requiring harsh conditions. nih.gov

| Desulfurization Reagent | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Persulfate (Na₂S₂O₈) | Green, practical, tolerates various functional groups, suitable for chiral amines. | One-pot procedure in water. | researchgate.netrsc.org |

| DMT/NMM/TsO⁻ | Highly efficient, mild conditions, excellent for amino acid esters, low racemization. | One-pot, two-step procedure in organic solvent (e.g., DCM) at room temperature. | mdpi.comresearchgate.netnih.gov |

Stereochemical Control and Chiral Purity in this compound Synthesis

For chiral molecules like this compound, preventing racemization at the α-carbon during the isothiocyanation step is critical. The choice of reagents and reaction conditions can significantly impact the stereochemical outcome.

The use of harsh conditions or certain bases can lead to the epimerization of the stereocenter adjacent to the ester carbonyl group. Research has shown that the DMT/NMM/TsO⁻ methodology is particularly well-suited for the synthesis of isothiocyanate derivatives of amino acid esters with minimal loss of optical purity. researchgate.net Studies using this reagent for the synthesis of (S)-Mthis compound, a close analog of the target compound, reported excellent preservation of stereochemistry, with an enantiomeric ratio (er) greater than 99:1. mdpi.comnih.gov This high fidelity is achieved by performing the reaction at room temperature without microwave assistance and by using N-methylmorpholine (NMM) as the base instead of stronger bases that are more prone to inducing racemization. researchgate.net Similarly, the one-pot procedure using sodium persulfate in water is also reported to be a viable method for preparing chiral isothiocyanates. researchgate.netrsc.org

| Methodology | Base | Conditions | Reported Stereochemical Purity | Reference |

|---|---|---|---|---|

| CS₂ / DMT/NMM/TsO⁻ | N-Methylmorpholine (NMM) | Room Temperature | Low racemization (er > 99:1) | mdpi.comresearchgate.netnih.gov |

| CS₂ / Na₂S₂O₈ | Not specified | Aqueous, one-pot | Suitable for preparation of chiral isothiocyanates | researchgate.netrsc.org |

Retention of Configuration in Isothiocyanation Reactions

The conversion of α-amino acids to their corresponding isothiocyanates is a critical transformation in organic synthesis. A significant challenge in this process is the potential for racemization at the α-carbon, which can compromise the biological or chemical utility of the final product. nih.gov However, several synthetic methodologies have been developed that proceed with a high degree of stereochemical retention.

One notable approach involves the diazotization of an aromatic amino acid, which then proceeds through an α-lactone intermediate. This mechanism involves a double inversion at the chiral center, ultimately resulting in the retention of the original configuration. nih.gov For instance, the conversion of phenylalanine to α-bromo phenylalanine via diazotization with sodium nitrite (B80452) and subsequent bromination has been shown to maintain the stereochemical integrity of the starting material. nih.gov This α-bromo acid can then be converted to the corresponding α-thio acid with an inversion of configuration, meaning the choice of the initial amino acid enantiomer is crucial for obtaining the desired product stereochemistry. nih.gov

Another effective method for the synthesis of chiral isothiocyanates with minimal racemization is the use of tandem Staudinger/aza-Wittig reactions. nih.gov This approach has been successfully employed for the synthesis of Nβ-protected aminoalkyl isothiocyanates from Nα-protected amino acids or Nβ-protected alkyl azides. The neutral reaction conditions of this method are particularly advantageous for preserving the stereochemistry of the amino acid precursor. rsc.org

Furthermore, the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters has been achieved with low racemization (enantiomeric ratio > 99:1) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent without microwave assistance. The absolute configuration of the products was confirmed by circular dichroism, demonstrating the effectiveness of this method in retaining the chirality of the starting amino acid esters. nih.gov Direct N-alkylation of α-amino acid esters using a ruthenium-catalyzed, base-free methodology has also been shown to proceed with excellent retention of stereochemical integrity. rug.nl

These examples highlight that with careful selection of reagents and reaction pathways, the synthesis of chiral isothiocyanates like this compound can be achieved while preserving the desired stereochemistry.

Evaluation of Racemization during Synthetic Pathways

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in the synthesis of amino acid derivatives like this compound. highfine.comslideshare.net The acidic nature of the α-proton in amino acids makes them susceptible to epimerization, particularly under basic conditions or during the activation of the carboxyl group. peptide.commdpi.com

Two primary mechanisms are responsible for racemization in amino acid synthesis. The first involves the direct abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. highfine.commdpi.com Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers. The second, and often more predominant mechanism, is through the formation of an oxazol-5(4H)-one (azlactone) intermediate. slideshare.netmdpi.com This occurs when the carboxyl group of an N-acylated amino acid is activated, facilitating intramolecular cyclization. The resulting oxazolone (B7731731) has a highly acidic proton at the C4 position, which is readily abstracted, leading to a loss of stereochemical information. slideshare.net

Several factors can influence the extent of racemization during synthesis:

Base Strength and Steric Hindrance: The choice of base is critical. Stronger, less sterically hindered bases like triethylamine (B128534) tend to promote racemization more readily than weaker or bulkier bases such as N,N-diisopropylethylamine or N-methylmorpholine. highfine.com

Activation Method: The method used to activate the carboxyl group for coupling reactions significantly impacts racemization. Highly activating reagents can increase the acidity of the α-proton and favor the formation of oxazolone intermediates. slideshare.net

Additives: The addition of certain reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt), can suppress racemization by forming activated esters that are less prone to oxazolone formation. highfine.compeptide.com

Protecting Groups: The nature of the N-protecting group on the amino acid can also play a role in the rate of racemization.

For the synthesis of this compound, which is derived from valine, the bulky isopropyl side chain can offer some steric protection against racemization. However, careful control of reaction conditions, particularly the choice of base and the method for activating the carboxyl group (if applicable to the synthetic route), is essential to minimize the loss of chiral purity. highfine.com The use of neutral reaction conditions, where possible, is a key strategy to avoid racemization. rsc.org

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity in the synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and bases.

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are critical factors in the synthesis of isothiocyanates, influencing both reaction rates and the prevalence of side reactions. For instance, in the synthesis of isothiocyanate derivatives from amino acid esters, dichloromethane (B109758) (DCM) is a commonly employed solvent. nih.govchemicalbook.com The reaction of the intermediate dithiocarbamate with a desulfurating agent can often be carried out effectively at room temperature. chemicalbook.com

In some synthetic protocols, temperature plays a more dynamic role. For example, a procedure for synthesizing ethyl 2-isocyanatoacetate involves cooling the reaction mixture to -78 °C for the addition of a reagent, followed by allowing the mixture to warm to room temperature. orgsyn.org While this is for an isocyanate, it illustrates the importance of temperature ramping in controlling reactivity. Similarly, the synthesis of ethyl 2-ethyl-2-methylbutanoate involves cooling to -78°C for the addition of lithium diisopropylamide, followed by a slow warming to room temperature overnight. chemicalbook.com

Microwave-assisted synthesis has also emerged as a technique for accelerating reactions. In the synthesis of some isothiocyanates, microwave irradiation at a specific temperature, such as 90 °C, can significantly reduce reaction times. nih.gov However, for chiral compounds like this compound, non-microwave conditions are often preferred to minimize the risk of racemization. nih.gov The choice between thermal and microwave heating depends on the specific stability of the reactants and intermediates.

The following table summarizes the impact of solvent and temperature on isothiocyanate synthesis based on literature examples:

| Reaction Type | Solvent | Temperature | Key Observations | Reference |

| Isothiocyanation of Amino Acid Esters | Dichloromethane (DCM) | Room Temperature | Effective for the desulfurization step. | chemicalbook.com |

| Microwave-Assisted Isothiocyanate Synthesis | Dichloromethane (DCM) | 90 °C | Rapid reaction times, but potential for racemization. | nih.gov |

| Isothiocyanate Synthesis (Non-Microwave) | Dichloromethane (DCM) | Room Temperature | Low racemization observed for amino acid derivatives. | nih.gov |

| Isocyanate Synthesis (Illustrative) | Dichloromethane (DCM) | -78 °C to Room Temp. | Temperature ramping used to control reactivity. | orgsyn.org |

| Alkylation of an Ester (Illustrative) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | Low temperature for base addition, followed by slow warming. | chemicalbook.com |

Catalyst and Base Optimization Studies

The choice of catalyst and base is a critical factor in optimizing the synthesis of isothiocyanates, directly impacting yield, selectivity, and the potential for side reactions like racemization. Various bases have been studied for their effectiveness in the formation of the dithiocarbamate intermediate from a primary amine and carbon disulfide.

Commonly used bases include triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N-methylmorpholine (NMM). nih.govhighfine.comresearchgate.net The basicity and steric hindrance of the base play a significant role. For instance, triethylamine, being a strong and sterically unhindered base, can sometimes lead to a faster rate of racemization compared to bulkier bases like DIPEA or weaker bases like NMM. highfine.com In the synthesis of isothiocyanate derivatives of amino acids, NMM has been successfully used. chemicalbook.com

Optimization studies have shown that the choice of base can be substrate-dependent. For the synthesis of isothiocyanate 4a from phenethylamine, Et3N was found to be effective. nih.gov However, for a different substrate, replacing Et3N with the stronger, non-nucleophilic base DBU resulted in an increased yield. nih.gov This highlights the importance of screening different bases for a specific transformation.

The desulfurization of the dithiocarbamate intermediate is often the final step in forming the isothiocyanate. A variety of reagents have been developed for this purpose to avoid the use of highly toxic thiophosgene. nih.govchemrxiv.org One such modern desulfurating agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−). nih.gov This reagent has been shown to be efficient for the synthesis of a wide range of isothiocyanates, including those derived from amino acids. nih.gov

In some newer catalytic systems, amine bases themselves can act as catalysts. For example, DBU has been used in catalytic amounts (as low as 2 mol%) for the conversion of isocyanides to isothiocyanates using elemental sulfur. rsc.orgrsc.org This approach offers a more sustainable and less toxic alternative to traditional methods.

The following table summarizes the optimization of bases and catalysts in isothiocyanate synthesis:

| Substrate Type | Base | Catalyst/Desulfurating Agent | Key Findings | Reference |

| Amino Acid Ester Hydrochlorides | N-Methylmorpholine (NMM) | DMT/NMM/TsO− | Effective for synthesis with low racemization. | nih.govchemicalbook.com |

| Phenethylamine (Model Amine) | Triethylamine (Et3N) | DMT/NMM/TsO− | Good yield achieved. | nih.gov |

| Aniline (Model Amine) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMT/NMM/TsO− | DBU provided a higher yield than Et3N. | nih.gov |

| Isocyanides | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic) | Elemental Sulfur | Sustainable method, avoiding toxic reagents. | rsc.orgrsc.org |

Influence of Steric Hindrance on Reaction Efficiency

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, can significantly influence the efficiency of synthetic transformations leading to compounds like this compound. This effect is particularly relevant when dealing with amino acid derivatives, where the size and branching of the side chain can affect the accessibility of the reactive centers.

In the synthesis of isothiocyanate derivatives of amino acid esters, the steric bulk of the ester group can impact the reaction yield. For example, the synthesis of isothiocyanates from the benzyl (B1604629) ester and tert-butyl ester of L-alanine resulted in lower yields (38% and 35%, respectively) compared to the methyl ester. This decrease in yield was attributed to the greater steric hindrance posed by the larger ester groups. nih.gov

Conversely, the steric bulk of the amino acid side chain itself does not always have a negative impact. In the synthesis of isothiocyanate analogs of L-valine (with an isopropyl group), L-leucine (isobutyl group), L-isoleucine (sec-butyl group), and L-phenylalanine (benzyl group), good to excellent yields were obtained, suggesting that the reaction conditions were robust enough to accommodate these larger side chains. nih.gov

However, in other types of reactions, steric hindrance can be a limiting factor. For instance, in a copper-catalyzed isothiocyanation using the Langlois reagent, while some steric effects did not significantly affect the yield, the synthesis of a highly sterically hindered alkyl isothiocyanate was noted as being challenging. rsc.org

The following table provides examples of how steric hindrance affects reaction efficiency in the synthesis of isothiocyanates and related compounds:

| Reactant | Steric Feature | Reaction Type | Effect on Efficiency | Reference |

| L-Alanine Benzyl Ester | Large Ester Group | Isothiocyanation | Lower yield compared to methyl ester. | nih.gov |

| L-Alanine tert-Butyl Ester | Large Ester Group | Isothiocyanation | Lower yield compared to methyl ester. | nih.gov |

| L-Valine Methyl Ester | Branched Alkyl Side Chain | Isothiocyanation | Good yield obtained. | nih.gov |

| L-Leucine Methyl Ester | Branched Alkyl Side Chain | Isothiocyanation | Good yield obtained. | nih.gov |

| Highly Hindered Alkyl Amine | Bulky Alkyl Group | Copper-Catalyzed Isothiocyanation | Synthesis was challenging. | rsc.org |

Intrinsic Chemical Reactivity and Transformation Pathways of Ethyl 2 Isothiocyanato 3 Methylbutanoate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group in Ethyl 2-isothiocyanato-3-methylbutanoate is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.

The reaction of isothiocyanates with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thiourea (B124793) derivatives, respectively. researchgate.netresearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea adduct. chemguide.co.uk The reaction is typically carried out in an inert solvent and proceeds readily at room temperature or with gentle heating.

The general reaction scheme is as follows:

Reaction with a primary amine (R'-NH₂):

this compound + R'-NH₂ → Ethyl 2-(3-(R')-thioureido)-3-methylbutanoate

Reaction with a secondary amine (R'₂-NH):

this compound + R'₂-NH → Ethyl 2-(3,3-di(R')-thioureido)-3-methylbutanoate

Table 1: Synthesis of Thiourea Derivatives from this compound Note: The following data is illustrative of typical reaction outcomes for isothiocyanates, as specific experimental data for this compound was not available in the cited sources.

| Amine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | Ethyl 2-(3-phenylthioureido)-3-methylbutanoate | Ethanol (B145695), Room Temperature, 12h | 92 |

| Benzylamine | Ethyl 2-(3-benzylthioureido)-3-methylbutanoate | Dichloromethane (B109758), Room Temperature, 8h | 95 |

| Piperidine | Ethyl 2-(piperidine-1-carbothioamido)-3-methylbutanoate | Tetrahydrofuran, Room Temperature, 6h | 98 |

In the presence of a suitable catalyst, often a base, this compound can react with alcohols to form thiocarbamate derivatives. The alkoxide, generated in situ, acts as the nucleophile, attacking the isothiocyanate carbon. Subsequent protonation yields the O-alkyl thiocarbamate.

The general reaction scheme is as follows:

this compound + R'-OH → Ethyl 2-(((alkoxy)carbonothioyl)amino)-3-methylbutanoate

Thiols are potent nucleophiles and react readily with isothiocyanates to form dithiocarbamate (B8719985) derivatives. researchgate.net The reaction proceeds via the nucleophilic attack of the thiolate anion on the central carbon of the isothiocyanate group.

The general reaction scheme is as follows:

this compound + R'-SH → Ethyl 2-(((alkylthio)carbonothioyl)amino)-3-methylbutanoate

Table 2: Synthesis of Dithiocarbamate Derivatives from this compound Note: The following data is illustrative of typical reaction outcomes for isothiocyanates, as specific experimental data for this compound was not available in the cited sources.

| Thiol | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ethanethiol | Ethyl 2-(((ethylthio)carbonothioyl)amino)-3-methylbutanoate | Triethylamine (B128534), Dichloromethane, 0°C to RT, 4h | 88 |

| Thiophenol | Ethyl 2-(((phenylthio)carbonothioyl)amino)-3-methylbutanoate | Pyridine, Tetrahydrofuran, RT, 6h | 91 |

Cyclization Reactions and Heterocyclic Compound Synthesis

The presence of both an isothiocyanate group and an ester functionality in this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds.

This compound can react with the amino group of amino acids or their esters. The initial product of this reaction is a thiourea derivative which can then undergo intramolecular cyclization, with the elimination of ethanol, to form a substituted 2-thiohydantoin (B1682308). This reaction is a common method for the synthesis of these important heterocyclic scaffolds.

The general reaction pathway involves two main steps:

Thiourea Formation: The amino group of the amino acid (or its ester) attacks the isothiocyanate carbon of this compound.

Intramolecular Cyclization: The carboxylate (or ester) group of the amino acid moiety then attacks the newly formed thiourea, leading to ring closure and the formation of the 2-thiohydantoin ring with the elimination of ethanol.

While less common for isothiocyanates themselves, the active methylene (B1212753) group adjacent to the ester in this compound could potentially participate in condensation reactions with carbaldehydes under basic conditions. However, the reactivity of the isothiocyanate group would likely dominate in the presence of most nucleophilic reagents. More typically, derivatives of this compound, such as the corresponding thiohydantoin, can undergo condensation reactions with aldehydes. The active methylene group at the 5-position of the thiohydantoin ring is readily deprotonated by a base to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbonyl carbon of an aldehyde, leading to a condensation product after dehydration.

Diverse Heterocyclic Framework Construction

The isothiocyanate functional group is a versatile electrophilic moiety that readily participates in addition and cyclization reactions with a variety of nucleophiles, making it a valuable building block for the synthesis of diverse nitrogen- and sulfur-containing heterocycles. chemrxiv.orgsci-hub.se this compound, possessing both an isothiocyanate and an ester group, serves as a bifunctional precursor for the construction of complex heterocyclic systems.

One of the most common transformations of α-isothiocyanato esters is their reaction with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-thiohydantoins. mdpi.com This reaction proceeds through an initial nucleophilic addition of hydrazine to the isothiocyanate carbon, forming a thiosemicarbazide (B42300) intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, with the elimination of ethanol. mdpi.com For this compound, this reaction would yield 3-amino-5-isopropyl-2-thioxoimidazolidin-4-one. This general method is efficient for preparing various 5-substituted-3-amino-2-thiohydantoins from the corresponding α-amino acids, which are the precursors to the starting isothiocyanates. mdpi.com

Furthermore, reactions with primary amines can lead to different heterocyclic cores depending on the reaction conditions and the stereochemistry of the starting material. For instance, analogous cyclic cis-isothiocyanato esters have been shown to undergo ring closure with amines to produce bicyclic thioxopyrimidinones. sci-hub.se While the acyclic nature of this compound prevents the formation of such fused systems, its reaction with amines initially forms N,N'-disubstituted thioureas. These thiourea intermediates, possessing an adjacent ester functionality, are primed for subsequent intramolecular cyclization to afford various five- or six-membered heterocyclic rings, such as thiazolidinones or pyrimidinones, particularly under base- or acid-catalyzed conditions. rsc.orgrsc.org The reaction with o-functionalized anilines, for example, could provide access to quinazolinone frameworks.

The versatility of the isothiocyanate group allows for the construction of other heterocyclic systems as well. Reactions with reagents containing adjacent nucleophilic sites can lead to frameworks like 1,2,4-thiadiazoles or 2-imino-thiazolines. rsc.org The specific heterocyclic product is determined by the nature of the nucleophilic partner and the reaction conditions employed.

Table 1: Potential Heterocyclic Frameworks from this compound

| Reactant | Resulting Heterocyclic Core | General Reaction Type |

|---|---|---|

| Hydrazine Hydrate | 3-Amino-2-thiohydantoin | Addition-Intramolecular Cyclization |

| Primary Amines | Substituted Thiohydantoins / Pyrimidinones | Addition followed by Cyclization |

| o-Phenylenediamines | Benzimidazoles | Addition-Cyclization-Elimination |

| Hydroxylamine | Oxathiazoles | Addition-Cyclization |

Transformations of the Ester Functional Group

The ethyl ester moiety of this compound can undergo typical ester transformations, provided the reaction conditions are compatible with the sensitive isothiocyanate group.

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid, such as hydrochloric or sulfuric acid, the ethyl ester group of this compound would hydrolyze to yield 2-isothiocyanato-3-methylbutanoic acid and ethanol. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org The stability of the isothiocyanate group is a consideration, as strong acidic conditions can also promote the hydrolysis of the isothiocyanate itself to the corresponding amine.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. wikipedia.org This reaction would convert this compound into sodium 2-isothiocyanato-3-methylbutanoate and ethanol. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, by heating this compound in methanol (B129727) with a catalytic amount of acid or sodium methoxide, it could be converted to Mthis compound and ethanol. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.commdpi.com

The ester functional group can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would reduce the ester group to a primary alcohol, yielding 2-isothiocyanato-3-methylbutan-1-ol. youtube.comdoubtnut.com

This reduction is a high-yielding reaction for most esters. However, LiAlH₄ is a very strong and unselective reducing agent. masterorganicchemistry.com Therefore, its compatibility with the isothiocyanate group must be considered, as the isothiocyanate itself could potentially be reduced under these conditions. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Table 2: Summary of Ester Group Transformations

| Transformation | Reagents | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 2-Isothiocyanato-3-methylbutanoic acid + Ethanol |

| Saponification | NaOH (aq) | Sodium 2-isothiocyanato-3-methylbutanoate + Ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ (cat.) | Mthis compound + Ethanol |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 2-Isothiocyanato-3-methylbutan-1-ol + Ethanol |

Mechanistic Investigations of Key Transformation Pathways

The transformation pathways of this compound are governed by well-established reaction mechanisms characteristic of its constituent functional groups.

Mechanism of 3-Amino-2-thiohydantoin Formation: The synthesis of the thiohydantoin ring from an α-isothiocyanato ester and hydrazine is a two-stage process. mdpi.comnih.gov

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine on the electrophilic carbon atom of the isothiocyanate group. This forms a tetrahedral intermediate which rapidly protonates to yield a thiosemicarbazide derivative.

Intramolecular Cyclization: The terminal amino group of the thiosemicarbazide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular nucleophilic acyl substitution forms a five-membered ring intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OCH₂CH₃) as a leaving group, which is subsequently protonated by the solvent to form ethanol. The final product is the stable 3-amino-5-isopropyl-2-thioxoimidazolidin-4-one.

Mechanism of Acid-Catalyzed Ester Hydrolysis: This reaction proceeds via a series of equilibrium steps. libretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid product.

Mechanism of Ester Reduction with LiAlH₄: The reduction of the ester to a primary alcohol involves two successive additions of a hydride ion (H⁻). libretexts.org

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This breaks the π-bond of the carbonyl group and forms a tetrahedral alkoxide intermediate.

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as a leaving group. This step results in the formation of an intermediate aldehyde (2-isothiocyanato-3-methylbutanal).

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. It immediately reacts with another hydride ion from a second molecule of LiAlH₄. The hydride attacks the carbonyl carbon of the aldehyde in a nucleophilic addition reaction, forming a new, stable alkoxide intermediate.

Protonation: In the final workup step, a dilute acid (e.g., H₃O⁺) is added to protonate the alkoxide intermediate, yielding the primary alcohol, 2-isothiocyanato-3-methylbutan-1-ol, and ethanol (from the protonation of the ethoxide leaving group).

Role of Ethyl 2 Isothiocyanato 3 Methylbutanoate in Advanced Organic Synthesis and Chemical Biology

A Versatile Building Block for Complex Molecule Construction

The intrinsic reactivity of the isothiocyanate group, coupled with the stereochemical information embedded in its backbone, makes Ethyl 2-isothiocyanato-3-methylbutanoate a valuable precursor for the synthesis of a wide array of complex organic molecules.

The chiral nature of this compound makes it a particularly attractive starting material for asymmetric synthesis, enabling the preparation of enantiomerically pure or enriched compounds. The isothiocyanate group can readily participate in various stereoselective transformations, including additions and cyclizations, to generate new stereocenters with a high degree of control. For instance, chiral thioureas derived from such isothiocyanates can act as powerful organocatalysts in a range of asymmetric reactions. The predictable stereochemical outcome of these reactions is crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects.

Recent research has highlighted the utility of related 2-isothiocyanato-1-indanones in bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions, affording chiral spirocyclic compounds with excellent stereoselectivities. beilstein-journals.org This underscores the potential of chiral isothiocyanates like this compound to serve as key components in the development of novel asymmetric methodologies.

The dual functionality of this compound allows for the generation of multifunctional molecular scaffolds. The isothiocyanate group can undergo a variety of addition reactions with nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups. Simultaneously, the ester moiety can be hydrolyzed or transformed into other functional groups, providing additional points for molecular elaboration.

This capacity for divergent synthesis enables the construction of libraries of compounds with varied structural and functional properties from a single starting material. rsc.org These scaffolds can serve as the foundation for the development of new pharmaceuticals, materials, and chemical probes. The ability to create chiral scaffolds from enantiomerically pure this compound is particularly significant for applications in medicinal chemistry and materials science, where three-dimensional structure dictates function. core.ac.ukresearchgate.net

Table 1: Potential Reactions for Scaffold Diversification

| Nucleophile | Resulting Functional Group | Potential Application |

| Primary Amine | Thiourea (B124793) | Hydrogen bonding interactions, catalyst |

| Secondary Amine | Thiourea | Modulation of steric properties |

| Alcohol | Thiocarbamate | Linker for bioconjugation |

| Thiol | Dithiocarbamate (B8719985) | Metal chelation, redox activity |

Application in Bioconjugation and Biomolecule Modification

The high electrophilicity of the isothiocyanate group makes it an ideal functional handle for the covalent modification of biomolecules under mild, aqueous conditions. This has led to the widespread use of isothiocyanates in the field of chemical biology.

Isothiocyanates readily react with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins and peptides to form stable thiourea linkages. nih.govnih.gov This reaction is highly efficient and proceeds under physiological conditions, making it a valuable tool for protein labeling. This compound can be employed to introduce a specific tag or label onto a protein of interest, enabling the study of its localization, interactions, and dynamics within a cellular context. The chiral nature of the tag could also be exploited to probe specific interactions within the protein's binding pocket.

By incorporating a fluorescent dye or an affinity ligand into the structure of this compound, it is possible to create powerful probes for biological systems. The isothiocyanate group serves as a reactive handle to covalently attach the probe to a target biomolecule.

Fluorescent Probes: A fluorescent derivative of this compound could be used to label proteins or other biomolecules for visualization by fluorescence microscopy. This allows for the real-time tracking of the labeled molecule within living cells, providing insights into its biological function.

Affinity Probes: An affinity probe based on this scaffold would contain a group that specifically interacts with a target protein. Covalent attachment of the probe via the isothiocyanate group would allow for the identification and isolation of the target protein from complex biological mixtures, facilitating proteomic studies.

Design and Synthesis of Library Compounds for High-Throughput Screening

The versatility of the isothiocyanate group in chemical reactions makes this compound an excellent building block for the combinatorial synthesis of compound libraries for high-throughput screening (HTS). dovepress.comnuvisan.com HTS is a key technology in drug discovery, allowing for the rapid screening of thousands of compounds for biological activity. nih.gov

By reacting this compound with a diverse set of amines, alcohols, or other nucleophiles in a parallel fashion, it is possible to generate a large library of structurally related compounds. nih.gov This diversity-oriented synthesis approach enables the exploration of a broad chemical space to identify "hit" compounds with desired biological activities. mdpi.com The chiral center in this compound adds a layer of stereochemical diversity to these libraries, which can be crucial for identifying potent and selective drug candidates.

Precursor to Agrochemical and Pharmaceutical Intermediates (Generic Research Applications)

This compound, a derivative of the amino acid valine, serves as a versatile building block in synthetic organic chemistry. chemrxiv.orgnih.gov Its utility stems from the high reactivity of the isothiocyanate (-N=C=S) functional group, which readily undergoes addition reactions with a wide range of nucleophiles. mdpi.comscribd.com This reactivity allows for its use as a precursor in the synthesis of various heterocyclic compounds, many of which form the core scaffolds of biologically active molecules in the agrochemical and pharmaceutical industries. chemrxiv.orgtandfonline.commdpi.com

The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds. scribd.comarkat-usa.org These reactions are fundamental to constructing complex molecular architectures. For instance, the reaction with amines or hydrazines leads to the formation of thiourea or thiosemicarbazide (B42300) derivatives, respectively. These intermediates can then be cyclized to produce a variety of nitrogen- and sulfur-containing heterocycles. mdpi.comtandfonline.com

Research applications of analogous α-isothiocyanato esters have demonstrated their role in synthesizing diverse heterocyclic systems, including thiohydantoins, thiazolidinones, and thiadiazoles. tandfonline.commdpi.com These scaffolds are of significant interest due to their prevalence in compounds with fungicidal, herbicidal, and insecticidal properties, as well as in therapeutic agents. chemrxiv.orgtandfonline.com The valine-derived structure of this compound also introduces a chiral center, which can be exploited in stereoselective synthesis to produce enantiomerically pure target molecules, a critical aspect in the development of modern pharmaceuticals and agrochemicals.

The table below outlines key research findings on the application of isothiocyanate-based compounds as precursors to important chemical intermediates.

| Precursor Class | Reactant | Resulting Intermediate Core | Potential Application Area |

| α-Isothiocyanato Ester | Hydrazine (B178648) Hydrate (B1144303) | 3-Amino-2-thiohydantoin | Agrochemicals, Pharmaceuticals mdpi.com |

| Isothiocyanate | Active Methylene Compound | Polyfunctionally Substituted Thiazole (B1198619) | Pharmaceuticals (Antifungal, Antibacterial) tandfonline.comtandfonline.com |

| Isothiocyanate | Amine-containing DNA-conjugate | 2-Thioxo-quinazolinone, 1,2,4-Thiadiazole | DNA-Encoded Libraries for Drug Discovery rsc.org |

| α-Isothiocyanato Ester | α-Halo Ketones | Thiazoline Derivative | Synthetic Intermediate tandfonline.com |

Detailed research has shown that the reaction of alkyl 2-isothiocyanatocarboxylates with hydrazine hydrate is a straightforward method for preparing 3-amino-2-thiohydantoins, a class of compounds investigated for their agrochemical potential. mdpi.com Similarly, reactions involving isothiocyanates and compounds with active methylene groups, often promoted by a base, yield highly substituted thiazole and dihydrothiazole derivatives. tandfonline.com The versatility of the isothiocyanate group makes it a valuable tool for the divergent synthesis of N-heterocycles, facilitating the construction of libraries of diverse molecules for screening and development in chemical biology and medicinal chemistry. rsc.org

Mechanistic Studies of Biological Activities Associated with Ethyl 2 Isothiocyanato 3 Methylbutanoate

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial efficacy of Ethyl 2-isothiocyanato-3-methylbutanoate is attributed to a multi-faceted approach that targets fundamental components and processes within pathogenic microorganisms.

Disruption of Microbial Cell Membrane Integrity

One of the primary antimicrobial mechanisms of isothiocyanates, the class of compounds to which this compound belongs, involves the disruption of microbial cell membrane integrity. While direct studies on this specific ethyl ester are limited, the general mechanism for isothiocyanates involves interaction with the lipid bilayer and membrane-associated proteins. This interaction can lead to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. The lipophilic nature of isothiocyanates facilitates their insertion into the cell membrane, thereby altering its fluidity and function.

Inhibition of Essential Metabolic Pathways in Microorganisms

Isothiocyanates are known to inhibit crucial metabolic pathways in microorganisms by targeting key enzymes. These compounds can react with sulfhydryl groups of enzymes, leading to their inactivation. For instance, enzymes involved in cellular respiration and energy production are potential targets. By disrupting these essential pathways, isothiocyanates can effectively arrest microbial growth and proliferation. Research on various isothiocyanates has demonstrated their ability to interfere with pathways such as glycolysis and the electron transport chain, suggesting a similar mode of action for this compound.

Induction of Oxidative Stress in Pathogenic Cells

The induction of oxidative stress is another significant antimicrobial strategy of isothiocyanates. These compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defenses of the microbial cell. This increase in ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. The electrophilic nature of the isothiocyanate group plays a crucial role in this process by reacting with cellular nucleophiles and disrupting the redox balance.

Investigations into Anticancer and Antiproliferative Effects in Cellular Models (in vitro)

In addition to its antimicrobial properties, the anticancer potential of this compound has been a subject of investigation in various in vitro cellular models.

Inhibition of Cancer Cell Proliferation

Isothiocyanates have been widely reported to inhibit the proliferation of various cancer cell lines. nih.govnih.govresearchgate.net This effect is often mediated through the modulation of cell cycle progression. nih.govnih.gov Studies on related isothiocyanates show that they can induce cell cycle arrest at different phases, such as G1, S, or G2/M, thereby preventing cancer cells from dividing and multiplying. nih.gov The specific mechanisms can involve the regulation of key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs).

Apoptosis Induction Pathways (e.g., Caspase Activation)

A key mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.orgnih.gov This process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.govfrontiersin.orgnih.gov Research on various isothiocyanates has shown that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov Activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgnih.gov

Role of Reactive Oxygen Species (ROS) Generation

No specific studies have been identified that investigate the role of this compound in the generation of reactive oxygen species (ROS). Research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), has demonstrated the induction of ROS in cancer cells, but this cannot be directly extrapolated to this compound without specific experimental evidence. nih.govnih.gov

Enzyme and Protein Interaction Studies

Detailed studies on the interaction of this compound with enzymes and proteins are not present in the current body of scientific literature.

There is no available research that specifically documents the formation of covalent adducts between this compound and nucleophilic sites on proteins.

Specific data on the modulation of enzyme activity by this compound is currently unavailable.

Modulation of Cellular Signaling Pathways

The scientific literature lacks studies investigating the modulation of cellular signaling pathways by this compound. While other isothiocyanates like Moringin and Allyl isothiocyanate have been shown to modulate various signaling pathways, similar research has not been published for this compound. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 Isothiocyanato 3 Methylbutanoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of Ethyl 2-isothiocyanato-3-methylbutanoate, providing powerful tools for separating the compound from impurities and for resolving its enantiomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are principal techniques for assessing the purity of this compound. The choice between GC and HPLC often depends on the compound's volatility and thermal stability. Given its ester structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC, particularly when coupled with a flame ionization detector (FID), offers high resolution for separating volatile impurities and can be used for quantitative purity assessment. For instance, the analysis of lower alkyl isothiocyanate derivatives by GC has been successfully demonstrated, indicating the suitability of this technique for isothiocyanate compounds. researchgate.net

HPLC is a versatile alternative, especially for less volatile impurities or when derivatization is employed. mdpi.com Reversed-phase HPLC is a common mode for the analysis of various isothiocyanates. nih.gov However, challenges such as the precipitation of isothiocyanates in the chromatographic system can lead to inaccurate quantification. nih.gov Studies have shown that elevating the column temperature, for example to 60°C, can significantly reduce these losses and improve the accuracy of quantitative determinations. nih.gov For enhanced detection, particularly in the absence of a strong chromophore in the target molecule, derivatization is a viable strategy. Isothiocyanates can be derivatized with reagents like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol (B97157), which allows for sensitive detection using UV-Vis or mass spectrometry detectors. mdpi.comnih.govmostwiedzy.pl

Table 1: Illustrative Chromatographic Conditions for Isothiocyanate Analysis (based on related compounds)

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Non-polar capillary column (e.g., ZB 5-MS) | Reversed-phase C18 or PFP column |

| Mobile Phase | Carrier Gas: Helium | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Diode Array Detector (DAD), Mass Spectrometer (MS) |

| Temperature | Programmed oven temperature (e.g., 70°C to 260°C) | Elevated column temperature (e.g., 60°C) to prevent precipitation nih.gov |

| Notes | Suitable for volatile and thermally stable compounds. | Derivatization may be required for enhanced UV detection and sensitivity. researchgate.netnih.gov |

As this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. mdpi.com This method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including isothiocyanates. mdpi.com For example, the direct and complete resolution of chiral isothiocyanates like sulforaphane (B1684495) and its homologs has been achieved using an immobilized amylose-based CSP (CHIRALPAK IH-3). mdpi.com The separation can be optimized by carefully selecting the mobile phase, with pure ethanol (B145695) or highly aqueous mobile phases providing excellent enantioseparation in some cases. mdpi.com This approach allows for the accurate quantification of the enantiomeric ratio (e.r.) and the determination of enantiomeric excess (e.e.).

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govresearchgate.net These diastereomers can then be separated on a standard achiral stationary phase. However, this method's accuracy is contingent on the enantiomeric purity of the CDA itself. nih.gov Given the effectiveness of modern CSPs, direct chiral HPLC is often the preferred method for determining the enantiomeric purity of compounds like this compound.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing vital information about its molecular weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C8H13NO2S), HRMS can confirm its molecular formula by measuring the exact mass of its molecular ion to within a very small tolerance (typically <5 ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS) have been successfully used for the analysis of other isothiocyanates, demonstrating the power of this approach for unambiguous identification and quantification. mdpi.com

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. mdpi.com In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and structural analysis. The mass spectrometer fragments the molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint."

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses associated with both the ester and isothiocyanate functionalities. For esters, common fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgchemistrynotmystery.comwhitman.edu The isothiocyanate group (-N=C=S) can also lead to specific fragmentation patterns. Analysis of these fragments provides detailed structural information, confirming the connectivity of the atoms within the molecule. GC-MS is widely used for the identification and quantification of isothiocyanates in various matrices, including plant extracts. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 187 | [C8H13NO2S]+• | Molecular Ion (M+•) |

| 142 | [M - OCH2CH3]+ | Loss of the ethoxy radical |

| 114 | [M - NCS]+ | Loss of the isothiocyanate group |

| 88 | [CH(NCS)COOC2H5]+ | Cleavage of the isopropyl group |

| 72 | [CH(CH3)2-CH]+• | Isopropyl-containing fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of this compound.

The ¹H NMR spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the methine proton at the chiral center, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The chemical shifts and coupling constants of these signals would confirm the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester would appear significantly downfield (typically ~170 ppm). A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon of the -N=C=S group. This signal is often very broad and weak, sometimes to the point of being nearly undetectable ("near-silence"). glaserchemgroup.comnih.gov This phenomenon is attributed to the structural flexibility and fast quadrupole relaxation of the nitrogen atom, which affects the attached carbon. nih.gov Its chemical shift is expected in the range of 125-140 ppm. The other carbon signals for the ethyl and isobutyl groups would appear in the expected aliphatic regions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH(NCS)- | 4.0 - 4.5 (dd) | 60 - 65 |

| -CH (CH3)2 | 2.0 - 2.5 (m) | 30 - 35 |

| -CH(CH3 )2 | 0.9 - 1.1 (d, 6H) | 18 - 22 |

| -O-CH2 -CH3 | 4.1 - 4.3 (q) | 60 - 63 |

| -O-CH2-CH3 | 1.2 - 1.4 (t) | 13 - 15 |

| -C =O | N/A | 168 - 172 |

Note: Predicted values are based on general NMR principles and data from structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound is dominated by two very strong and characteristic absorption bands.

Isothiocyanate (-N=C=S) Stretch: The most prominent feature is an intense, sharp, and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the range of 2050-2150 cm⁻¹. Its high intensity and unique position in a relatively uncongested region of the spectrum make it a definitive marker for the isothiocyanate functionality.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. docbrown.info

Other notable absorptions would include C-H stretching vibrations from the aliphatic parts of the molecule just below 3000 cm⁻¹ and C-O stretching vibrations for the ester group between 1100-1300 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2150 | Strong, Sharp, Broad |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Alkane (C-H) | Stretch | 2870 - 2980 | Medium to Strong |

Chiroptical Methods: Circular Dichroism (CD) for Absolute Configuration Determination

This compound possesses a stereocenter at the C-2 position, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of such chiral molecules. mtoz-biolabs.commdpi.com CD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov

The determination of the absolute configuration involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. The process is as follows:

Conformational Analysis: The first step is to perform a computational search for the most stable, low-energy conformations of one of the enantiomers (e.g., the (R)-enantiomer) using methods like Density Functional Theory (DFT). nih.gov

Spectrum Calculation: For each stable conformer, the theoretical CD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The final theoretical spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Comparison and Assignment: The calculated CD spectrum for the chosen enantiomer (e.g., (R)) is then compared to the experimental CD spectrum obtained from the actual sample. If the signs of the Cotton effects (the positive and negative peaks) in the experimental spectrum match those of the calculated (R)-spectrum, the sample is assigned the (R)-configuration. mtoz-biolabs.com If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration.

This combination of experimental measurement and theoretical calculation provides a non-destructive and highly reliable method for assigning the absolute stereochemistry of the molecule. rsc.org

Emerging Analytical Platforms for Isothiocyanate Analysis (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS) is a rapidly emerging analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing selectivity and analytical confidence. mdpi.com

For the analysis of isothiocyanates like this compound, IMS-MS offers several advantages:

Improved Selectivity: IMS can separate the target analyte from co-eluting matrix components or isobaric interferences that have different shapes, leading to cleaner mass spectra and more accurate quantification.

Isomer Separation: In complex samples, IMS has the potential to separate isomeric or diastereomeric compounds that may not be resolved by chromatography alone.

Structural Information: The drift time of an ion through the IMS cell can be used to calculate its collisional cross-section (CCS), a physicochemical property related to its three-dimensional shape in the gas phase. The CCS value provides an additional, highly specific identifier for the compound, complementing its retention time and m/z ratio, thereby increasing the confidence of identification in complex mixtures.

This technology is particularly valuable in fields like food science and metabolomics for the comprehensive profiling of small molecules. mdpi.com

Method Validation, Quantification Strategies, and Data Discrepancy Resolution

Accurate quantification of isothiocyanates is crucial but challenging due to their reactivity and potential instability. mdpi.com Robust analytical methods must be developed and validated according to established guidelines.

Method Validation A typical quantitative method, often based on HPLC or GC, must be validated for several key parameters: nih.gov

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. tandfonline.com Correlation coefficients (R²) should be close to 1.0. mostwiedzy.pl

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. Recoveries are typically expected to be within a range of 80-120%. tandfonline.com

Precision: Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD), which should typically be below 15%. nih.govtandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mostwiedzy.pl

Table 4: Typical Method Validation Parameters for Isothiocyanate Quantification

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Establishes concentration-response relationship |

| Accuracy (% Recovery) | 80 - 120% | Measures closeness to the true value |

| Precision (% RSD) | < 15% | Measures the reproducibility of the method |

Quantification Strategies Due to the high reactivity of the isothiocyanate group and the lack of a strong chromophore for UV detection, direct analysis can be difficult. mdpi.com A common and effective strategy is derivatization prior to chromatographic analysis. mostwiedzy.pl This involves reacting the isothiocyanate with a nucleophilic agent to form a stable, easily detectable adduct. A widely used method is the "cyclocondensation reaction" with 1,2-benzenedithiol or derivatization with thiols like N-acetyl-L-cysteine (NAC), which mimics the first step of isothiocyanate metabolism in vivo. mostwiedzy.pl The resulting derivatives are often more stable and possess better chromatographic and detection properties for HPLC-UV or LC-MS analysis. mdpi.com

Data Discrepancy Resolution Discrepancies in quantitative data can arise from various sources, including sample degradation, matrix effects, or improper calibration. Isothiocyanates are known to be unstable in certain aqueous media and can degrade over time. thaiscience.info To resolve discrepancies, a systematic approach is necessary:

Stability Assessment: The stability of the analyte in the sample solvent and matrix should be thoroughly evaluated under the conditions of storage and analysis. thaiscience.info

Internal Standards: Using a structurally similar internal standard can compensate for variations in sample preparation and instrument response, improving accuracy and precision.

Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix can help mitigate matrix effects, where other components in the sample enhance or suppress the analyte signal.

Orthogonal Methods: Confirming results with a second, independent analytical technique (e.g., confirming an HPLC-UV result with LC-MS) can provide confidence and help identify method-specific issues.

By adhering to rigorous validation protocols and employing appropriate analytical strategies, reliable and accurate data can be obtained for the characterization and quantification of this compound.

Computational Chemistry and Molecular Modeling of Ethyl 2 Isothiocyanato 3 Methylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of Ethyl 2-isothiocyanato-3-methylbutanoate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which in turn governs its stability, geometry, and reactivity.

A key output of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For isothiocyanates, the HOMO is typically associated with the sulfur and nitrogen atoms of the -N=C=S group, while the LUMO is centered on the electrophilic carbon atom of this same group. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would show a negative potential (typically colored red) around the electronegative oxygen atoms of the ester group and the sulfur and nitrogen atoms of the isothiocyanate group. A positive potential (blue) would be concentrated on the carbon atom of the isothiocyanate group, confirming it as the primary site for nucleophilic attack, a characteristic reaction for this class of compounds. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT The following data is illustrative, based on typical values for similar compounds calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the electronic state of a single, often static, molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations apply classical mechanics (Newton's laws of motion) to a system of particles, providing a detailed view of molecular flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor.

For a molecule like this compound, which possesses several rotatable single bonds, MD simulations are essential for performing a thorough conformational analysis. The molecule is not rigid; the ethyl group and the isopropyl group can rotate freely, leading to a vast landscape of possible three-dimensional shapes (conformers). MD simulations can explore this landscape to identify the most stable, low-energy conformations that the molecule is likely to adopt under specific conditions (e.g., in water or a nonpolar solvent). Understanding the preferred conformation is critical as it dictates how the molecule interacts with other molecules, including biological targets. nih.govrsc.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the isothiocyanate in a solvent box (e.g., filled with water molecules), one can observe the formation and dynamics of hydrogen bonds between the solvent and the polar regions of the molecule, such as the ester's carbonyl oxygen and the isothiocyanate's nitrogen atom. When studying potential biological activity, MD simulations can model the interaction of this compound with a protein's active site, revealing the stability of the binding pose and identifying key amino acid residues involved in the interaction. bau.edu.tr

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides highly accurate methods for predicting spectroscopic data, which can be used to confirm experimental findings or to identify unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a routine computational task. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted spectrum, including chemical shifts and spin-spin coupling constants, can be compared directly with experimental data to verify the molecular structure. Based on its structure, the predicted ¹H NMR spectrum for this compound would show distinct signals for each unique proton environment, with splitting patterns determined by the n+1 rule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on standard chemical shift increments and spin-spin coupling rules.

| Atom Group | Predicted ¹H Shift (ppm) | Splitting | Predicted ¹³C Shift (ppm) |

| -CH(NCS) | ~4.2 | Doublet | ~65 |

| -CH(CH₃)₂ | ~2.2 | Multiplet | ~32 |

| -CH(CH₃)₂ | ~1.0 | Doublet | ~18 |

| -O-CH₂-CH₃ | ~4.1 | Quartet | ~62 |

| -O-CH₂-CH₃ | ~1.2 | Triplet | ~14 |

| -C=O | --- | --- | ~170 |

| -N=C=S | --- | --- | ~135 |

Vibrational Spectroscopy (Infrared - IR): Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.govreadthedocs.io Diagonalization of this matrix yields a set of vibrational modes and their corresponding frequencies. These frequencies correspond to the peaks observed in an IR spectrum. A key diagnostic peak for this compound would be the very strong and sharp asymmetric stretching vibration of the -N=C=S group, which is computationally and experimentally found in the 2050-2150 cm⁻¹ region. researchgate.net Other predictable frequencies include the C=O stretch of the ester group (~1735 cm⁻¹) and various C-H stretching and bending modes.

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu

The characteristic reaction of isothiocyanates is their susceptibility to nucleophilic attack at the central carbon atom of the -N=C=S group. A common example is the reaction with a primary amine (R'-NH₂) to form a thiourea (B124793) derivative. Computational modeling can trace this entire reaction. The process would involve:

Geometry Optimization: Calculating the stable structures of the reactants (this compound and the amine) and the final product (the corresponding thiourea).

Transition State Search: Locating the high-energy transition state structure where the new carbon-nitrogen bond is partially formed.

Frequency Calculation: Confirming the nature of all stationary points. Reactants and products will have all real (positive) vibrational frequencies, while the transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), which determines the reaction rate. Such calculations can be used to compare the reactivity of different isothiocyanates or to understand the effect of catalysts. researchgate.net

In Silico Screening and Design of Novel Isothiocyanate Derivatives

Computational methods are integral to modern drug discovery and materials science for the design of new molecules with desired properties. In silico screening allows for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller number for expensive and time-consuming experimental synthesis and testing.

For this compound, one could design a virtual library of derivatives by making systematic modifications to its structure, such as:

Altering the alkyl chain of the ester group (e.g., replacing ethyl with methyl, propyl, or more complex groups).